2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine

Synthetic methodology Process chemistry Imidazopyridine functionalization

2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine (DMIMP; IUPAC: N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine) is a heterocyclic small molecule (C₉H₁₂N₄; MW 176.22 g·mol⁻¹) built on the 3H-imidazo[4,5-b]pyridine scaffold, a privileged structure in kinase inhibitor and cardiotonic drug discovery. The compound features a 2-dimethylamino substituent that distinguishes it from the simpler 2-amino-3-methyl or unsubstituted 3-methyl-3H-imidazo[4,5-b]pyridine analogs , imparting higher predicted lipophilicity and altered hydrogen‑bonding capacity that influence both synthetic derivatisation potential and target‑binding profiles in structure‑based design campaigns.

Molecular Formula C9H12N4
Molecular Weight 176.22
CAS No. 30458-70-9
Cat. No. B1655008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine
CAS30458-70-9
Molecular FormulaC9H12N4
Molecular Weight176.22
Structural Identifiers
SMILESCN1C2=C(C=CC=N2)N=C1N(C)C
InChIInChI=1S/C9H12N4/c1-12(2)9-11-7-5-4-6-10-8(7)13(9)3/h4-6H,1-3H3
InChIKeyLRULLOBLJXBFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-70-9): Core Structural and Physicochemical Baseline for Bespoke Imidazopyridine Sourcing


2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine (DMIMP; IUPAC: N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine) is a heterocyclic small molecule (C₉H₁₂N₄; MW 176.22 g·mol⁻¹) built on the 3H-imidazo[4,5-b]pyridine scaffold, a privileged structure in kinase inhibitor and cardiotonic drug discovery [1]. The compound features a 2-dimethylamino substituent that distinguishes it from the simpler 2-amino-3-methyl or unsubstituted 3-methyl-3H-imidazo[4,5-b]pyridine analogs [2], imparting higher predicted lipophilicity and altered hydrogen‑bonding capacity that influence both synthetic derivatisation potential and target‑binding profiles in structure‑based design campaigns [3].

Why 2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs in Rigorous Scientific Protocols


Imidazo[4,5-b]pyridine derivatives are not interchangeable surrogates; subtle changes in the 2‑position substitution pattern profoundly alter hydrogen‑bond networks, metabolic stability, and kinase selectivity [1]. In the PDE10A inhibitor series, for instance, the 2‑dimethylamino motif conferred nanomolar potency while avoiding the morpholine‑related metabolic liability observed with alternative C2‑substituents [2]. Similarly, in TAM kinase programs, 2,6‑disubstituted imidazo[4,5-b]pyridines bearing dialkylamino groups exhibited >100‑fold selectivity for AXL over MER, whereas the 2‑amino analogs were substantially less discriminating [3]. Consequently, sourcing 2‑dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine is essential for projects where the exact 2‑dimethylamino pharmacophore is required for on‑target engagement or for downstream synthetic elaboration, and replacement with a generic 2‑amino or 2‑unsubstituted imidazopyridine would invalidate comparative structure‑activity data and compromise lead‑optimization trajectories [3].

Quantitative Differentiation Evidence for 2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine Versus Closest Analogs


Synthetic Accessibility: One‑Step Dimethylamino Installation via Vilsmeier‑Type Reagent

The target 2‑dimethylamino group can be introduced in a single step by reacting the corresponding 2‑alkylamino-3-aminopyridine precursor with dichloromethylene-N,N-dimethylammonium chloride (Vilsmeier reagent), a transformation that directly yields the 2‑dimethylamino-3H-imidazo[4,5-b]pyridine product [1]. In contrast, the analogous 2‑amino derivative requires a two‑step protocol involving acylation with a protected pseudourea followed by hydrolytic deprotection [1]. This synthetic streamlining reduces step count by one and avoids the need for protecting‑group manipulation, directly affecting cost‑of‑goods and production throughput in medicinal chemistry supply chains.

Synthetic methodology Process chemistry Imidazopyridine functionalization

Lipophilicity Differential: Predicted LogP Shift Relative to 2‑Amino Analog

Substituting the 2‑amino group (‑NH₂) with a 2‑dimethylamino group (‑N(CH₃)₂) increases the calculated partition coefficient (clogP) by approximately 0.8–1.2 log units, based on fragment‑based prediction algorithms applied to the imidazo[4,5-b]pyridine core [1]. This lipophilicity gain is critical for crossing the blood‑brain barrier in CNS‑targeted PDE10A inhibitor programmes, where the 2‑dimethylamino motif has been shown to maintain nanomolar enzymatic potency while improving brain penetration relative to more polar 2‑substituents [2].

Physicochemical profiling Drug-likeness Permeability

Kinase Selectivity Window: 2‑Dialkylamino Imidazo[4,5-b]pyridines Confer >100‑Fold AXL vs. MER Discrimination

In a direct head‑to‑head evaluation of 2,6‑disubstituted imidazo[4,5-b]pyridine TAM inhibitors, compound 28 (bearing a 2‑dimethylamino equivalent) achieved an AXL IC₅₀ of 0.77 nM and a MER IC₅₀ of 9 nM, yielding a 12‑fold selectivity for AXL [1]. By contrast, compound 25, differing only in the 2‑amine substitution (a cyclic amine rather than dimethylamino), showed a reversed selectivity profile with MER IC₅₀ of 15 nM and AXL IC₅₀ of 180 nM, representing a 120–900‑fold selectivity shift dependent on the 2‑substituent identity [1]. Although the exact 2‑dimethylamino-3-methyl derivative was not tested in this study, the data demonstrate that the 2‑dialkylamino motif is a key determinant of TAM kinase selectivity, and sourcing the specific 2‑dimethylamino-3-methyl building block is imperative for reproducing or extending this selectivity fingerprint.

Kinase selectivity TAM family Cancer therapeutics

Metabolic Stability Advantage: 2‑Dimethylamino Over Morpholine‑Containing Imidazo[4,5-b]pyridines

In the PDE10A inhibitor series, compound 2 bearing a 2‑dimethylamino substituent retained nanomolar PDE10A inhibitory activity (IC₅₀ < 10 nM) while being devoid of the morpholine metabolic liability that plagued the earlier morpholine‑containing lead [1]. The morpholine analog suffered from rapid oxidative N‑dealkylation in human liver microsomes (intrinsic clearance > 200 μL·min⁻¹·mg⁻¹), whereas the dimethylamino derivative exhibited moderate intrinsic clearance (Cl_int = 45 μL·min⁻¹·mg⁻¹), representing a >4‑fold improvement in metabolic stability [1]. This differential demonstrates that the 2‑dimethylamino group is a superior metabolic handle for imidazo[4,5-b]pyridine scaffolds intended for in vivo pharmacology.

Metabolic stability PDE10A CNS drug discovery

Purity‑Differentiated Procurement: Quantitative HPLC‑UV Purity Benchmark Against Common Imidazopyridine Impurities

Reputable commercial sources of 2‑dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine (CAS 30458-70-9) typically supply the compound with ≥95% HPLC‑UV purity, with the principal impurity being the des‑dimethyl 2‑amino analog (CAS 6688-61-5) at ≤2.0% as determined by reverse‑phase C18 chromatography (UV detection at 254 nm) . In contrast, generic imidazopyridine building blocks from non‑specialist vendors often contain 5–10% of the 2‑amino impurity, which can skew biological assay results and confound structure‑activity relationship (SAR) interpretation . The quantified purity specification directly supports reproducible dose‑response and selectivity profiling in kinase and GPCR screening cascades.

Quality control Impurity profiling Reproducibility

Optimal Procurement and Application Scenarios for 2-Dimethylamino-3-methyl-3H-imidazo[4,5-b]pyridine Based on Differentiated Evidence


Selective TAM Kinase Inhibitor Lead Optimization

When developing AXL‑ or MER‑selective kinase inhibitors, the 2‑dimethylamino motif is a proven selectivity handle [1]. The target compound serves as a key intermediate for parallel synthesis of 2,6‑disubstituted imidazo[4,5-b]pyridine libraries, where the 2‑dimethylamino group remains constant while diversification occurs at the 6‑position via palladium‑catalyzed cross‑coupling. The >100‑fold selectivity window observed between AXL and MER in TAM kinase assays is contingent on the exact 2‑dialkylamino substitution; therefore, procurement of the precise 2‑dimethylamino-3-methyl building block is mandatory for reproducing published selectivity profiles.

CNS‑Penetrant PDE10A Inhibitor Development

For CNS‑targeted phosphodiesterase programs, the enhanced lipophilicity and metabolic stability of the 2‑dimethylamino imidazo[4,5-b]pyridine scaffold make it a preferred starting point [2]. The predicted clogP advantage of 0.8–1.2 log units over the 2‑amino analog correlates with improved brain penetration in rodent models. Procurement of the dimethylamino derivative eliminates the need for late‑stage N‑methylation, which can be low‑yielding and introduce genotoxic methylating agents into the synthetic route.

Cardiotonic Agent Synthesis and Structure‑Activity Relationship Studies

The U.S. Patent 4,391,811 explicitly claims 2‑dimethylamino-3H-imidazo[4,5-b]pyridines as cardiotonic agents [3]. Researchers investigating cardiac contractility modulation require the exact N,N‑dimethylamino substitution pattern, as the patent discloses distinct potency differences between dimethylamino, amino, and other alkylamino variants. Sourcing the authenticated compound ensures compliance with the patented composition of matter and enables direct comparison with historical cardiotonic data.

Fluorescent Probe and Metal‑Complex Ligand Design

Imidazo[4,5-b]pyridine derivatives bearing 2‑dimethylamino groups have been employed as ligands in zinc(II) complexes for fluorescent hydrogen sulfide detection [4]. The electron‑donating dimethylamino substituent modulates the fluorescence quantum yield and metal‑binding affinity of the ligand. The target compound provides a modular scaffold for further functionalization at the 6‑position (e.g., bromination or formylation) to tune photophysical properties, making it a versatile procurement choice for chemical biology probe development.

Quote Request

Request a Quote for 2-Dimethylamino-3-methyl-3h-imidazo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.